molecular formula C10H15N3 B1215308 1400W CAS No. 180001-34-7

1400W

Cat. No.: B1215308
CAS No.: 180001-34-7
M. Wt: 177.25 g/mol
InChI Key: RODUKNYOEVZQPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)Benzyl)Acetamidine typically involves the reaction of benzylamine with acetamidine under controlled conditionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of N-(3-(Aminomethyl)Benzyl)Acetamidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)Benzyl)Acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-(3-(Aminomethyl)Benzyl)Acetamidine has a wide range of scientific research applications:

Mechanism of Action

N-(3-(Aminomethyl)Benzyl)Acetamidine exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. By inhibiting iNOS, the compound reduces the production of nitric oxide, thereby modulating immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Aminomethyl)Benzyl)Acetamidine is unique due to its high selectivity for iNOS compared to other nitric oxide synthase inhibitors. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it minimizes off-target effects and enhances efficacy .

Properties

IUPAC Name

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODUKNYOEVZQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290729
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180001-34-7
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180001-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((3-(Aminomethyl)phenyl)methyl)ethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180001347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1400W
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1VB8VP8OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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